molecular formula C9H19N3O2 B2895087 N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide CAS No. 1094734-08-3

N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide

Cat. No.: B2895087
CAS No.: 1094734-08-3
M. Wt: 201.27
InChI Key: UOEVOIVUWMOTEA-UHFFFAOYSA-N
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Description

N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C9H19N3O2 and a molecular weight of 201.27 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbonyl group attached to a propyl chain, and a dimethylpropanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide typically involves the reaction of hydrazine with a suitable precursor compound. One common method involves the reaction of 3-bromopropylamine with hydrazine hydrate, followed by the addition of 2,2-dimethylpropanoyl chloride. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azides, while reduction reactions may produce amines. Substitution reactions can lead to a wide range of substituted derivatives, depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide include:

Uniqueness

This compound is unique due to its specific structure, which includes a hydrazinecarbonyl group and a dimethylpropanamide moiety. This unique structure imparts distinctive chemical properties, making it valuable for various research applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

N-(4-hydrazinyl-4-oxobutyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)8(14)11-6-4-5-7(13)12-10/h4-6,10H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEVOIVUWMOTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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